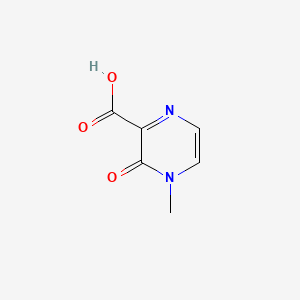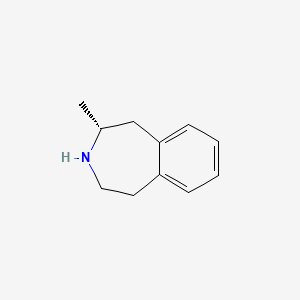
己二酸-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
(1,2,3,4,5,6-13C6)hexanedioic acid is widely used in scientific research for various applications:
Chemistry: As a precursor in the synthesis of nylon and other polymers.
Biology: Used as a tracer in metabolic studies to track carbon flow in biochemical pathways.
Medicine: Incorporated in controlled-release formulations of medications.
Industry: Utilized in the production of polyurethane and plasticizers.
作用机制
Target of Action
Adipic Acid-13C6 is the 13C labeled version of Adipic acid . Adipic acid is associated with several metabolic disorders, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . These are the primary targets of Adipic Acid-13C6.
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Adipic Acid-13C6 is involved in several biochemical pathways related to the metabolic disorders it is associated with. For instance, it is linked with the HMG-CoA lyase deficiency, which is a disorder of leucine metabolism and ketogenesis . It is also associated with carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency, which are inborn errors of metabolism .
Pharmacokinetics
It is known that the incorporation of stable isotopes like 13c can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given its association with several metabolic disorders, it can be inferred that its action would likely result in changes to the metabolic processes related to these disorders .
准备方法
Synthetic Routes and Reaction Conditions
(1,2,3,4,5,6-13C6)hexanedioic acid is typically synthesized through the oxidation of cyclohexane or cyclohexene using isotopically labeled precursors. One common laboratory method involves the oxidation of cyclohexene with potassium permanganate under acidic conditions . The reaction is as follows:
C6H10+2KMnO4+2H2O→C6H10O4+2MnO2+2KOH
Industrial Production Methods
Industrially, adipic acid is produced by the oxidation of cyclohexane with nitric acid. The process involves the formation of cyclohexanone and cyclohexanol intermediates, which are further oxidized to adipic acid .
化学反应分析
Types of Reactions
(1,2,3,4,5,6-13C6)hexanedioic acid undergoes various chemical reactions, including:
Oxidation: Converts cyclohexane to adipic acid.
Reduction: Can be reduced to hexanediol.
Substitution: Reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols in the presence of acid catalysts.
Major Products
Oxidation: Adipic acid.
Reduction: Hexanediol.
Substitution: Adipate esters.
相似化合物的比较
Similar Compounds
- Phthalic-13C6 acid
- Muconic-13C6 acid
- 4-Methyl-2-pentanone-13C6
Uniqueness
(1,2,3,4,5,6-13C6)hexanedioic acid is unique due to its specific labeling with carbon-13, which makes it particularly useful in tracing studies. Unlike other similar compounds, it is primarily used in the synthesis of nylon and other polymers, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
(1,2,3,4,5,6-13C6)hexanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B571391.png)












